2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
CAS No.:
Cat. No.: VC15851596
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one -](/images/structure/VC15851596.png)
Specification
Molecular Formula | C18H29N3O |
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Molecular Weight | 303.4 g/mol |
IUPAC Name | 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1 |
Standard InChI Key | MMWQYVUUWKXYLN-BHWOMJMDSA-N |
Isomeric SMILES | CC(C)C(C(=O)N1CCC[C@H]1CN(C)CC2=CC=CC=C2)N |
Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central butan-1-one scaffold substituted at position 1 with a pyrrolidin-1-yl group and at position 2 with an amino group. The pyrrolidine ring is further functionalized at the (2S)-position with a [[benzyl(methyl)amino]methyl] moiety. This configuration introduces stereochemical complexity, as evidenced by the (2S) designation, which influences its three-dimensional conformation and intermolecular interactions .
The benzyl(methyl)amino group contributes to the molecule’s amphiphilic character, balancing hydrophobic aromaticity (benzyl) with polar amine functionality. This duality may enhance solubility in both organic and aqueous media, a critical factor for bioavailability in pharmaceutical contexts .
Stereochemical Considerations
The (2S) stereocenter on the pyrrolidine ring dictates the spatial arrangement of the [[benzyl(methyl)amino]methyl] substituent. Computational models of analogous pyrrolidine derivatives, such as (S)-2-amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one, reveal that stereochemistry significantly impacts hydrogen-bonding networks and crystal packing . For instance, intramolecular O–H⋯N hydrogen bonds in related structures stabilize specific conformations, as observed in 2-amino-3-salicylideneaminopyridine (O1⋯N1 distance: 2.649 Å) .
Synthesis and Optimization
Challenges in Purification
The compound’s polar amino and ketone groups necessitate advanced purification techniques. Patent literature on structurally related agonists highlights the utility of recrystallization from ethanol/water mixtures to isolate enantiomerically pure products . Chromatographic methods, particularly reverse-phase HPLC, could resolve stereoisomers, given the molecule’s chiral centers .
Physicochemical Properties
Solubility and Stability
Based on analogs like the bis-(monoethanolamine) salt of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid, the free base form of the target compound may exhibit limited aqueous solubility (<10 µg/mL) . Salt formation (e.g., hydrochloride or monoethanolamine) could enhance solubility, as demonstrated by a 100-fold increase in bioavailability for similar amines .
Spectroscopic Characterization
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IR Spectroscopy: Expected absorption bands include N–H stretches (3300–3500 cm⁻¹), C=O stretches (1680–1720 cm⁻¹), and aromatic C–H bends (700–900 cm⁻¹).
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NMR Spectroscopy:
Hypothetical Biological Activity
Toxicity Considerations
Primary amine functionalities often confer hepatotoxic or nephrotoxic risks. Structural analogs with tert-butyl groups, such as (E)-2-{[(2-Aminopyridin-3-yl)imino]methyl}-4,6-di-tert-butylphenol, show reduced cytotoxicity due to steric shielding of reactive sites . Incorporating bulky substituents on the benzyl group could mitigate toxicity in the target compound.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods to control the (2S) configuration, potentially using chiral auxiliaries or enzymes.
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Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.
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Crystallographic Studies: Resolving the crystal structure to elucidate hydrogen-bonding patterns and confirm stereochemical assignments .
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